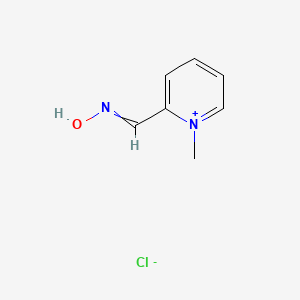

1-Methylpyridinium-2-aldoxime Chloride

Vue d'ensemble

Description

1-Methylpyridinium-2-aldoxime Chloride, also known as Pralidoxime Chloride or 2-PAM Chloride, is a cholinesterase reactivator . It is used as an antidote for organophosphate poisoning . The specific activity of the drug resides in the 2-formyl-1 methylpyridinium ion and is independent of the particular salt employed .

Synthesis Analysis

Pyridinium salts, including this compound, have been synthesized through various routes and have played an intriguing role in a wide range of research topics .Molecular Structure Analysis

The molecular formula of this compound is C7H9ClN2O . The average mass is 172.612 Da and the monoisotopic mass is 172.040344 Da .Chemical Reactions Analysis

The principal action of this compound is to reactivate cholinesterase (mainly outside of the central nervous system) which has been inactivated by phosphorylation due to an organophosphate pesticide or related compound .Physical And Chemical Properties Analysis

This compound occurs as an odorless, white, nonhygroscopic, crystalline powder which is soluble in water to the extent of 1 g in less than 1 mL . It is stable in air, and it melts between 215°C and 225°C, with decomposition .Applications De Recherche Scientifique

Reactivation of Cholinesterase

Pralidoxime is primarily used to reactivate cholinesterase enzymes that have been inactivated by phosphorylation due to exposure to organophosphate pesticides or related compounds. By reactivating cholinesterase, it facilitates the breakdown of accumulated acetylcholine, allowing neuromuscular junctions to function normally .

Nerve Agent Antidote

Pralidoxime serves as an essential antidote for nerve agents. It acts by reactivating acetylcholinesterase, which is inhibited by nerve agents. This reactivation helps restore normal neuromuscular function and prevents the toxic effects of nerve agents on the central nervous system .

Chaotropic Chromatography Method Development

Researchers have developed a novel chaotropic chromatography method for determining pralidoxime chloride in nerve agent antidote autoinjectors. Traditional reverse-phase high-performance liquid chromatography (RP-HPLC) struggles to effectively separate highly hydrophilic compounds like pralidoxime. However, this new method uses chaotropic salts (such as NaPF6) as mobile-phase additives to enhance separation. The method ensures robustness and reliability in analyzing pralidoxime .

Pharmacokinetics and Bioavailability Studies

Scientists investigate the pharmacokinetics and bioavailability of pralidoxime to understand its distribution, metabolism, and elimination in the body. These studies inform dosing regimens and optimize therapeutic efficacy .

Formulation Development

Researchers explore various formulations (e.g., injectables, autoinjectors) for delivering pralidoxime. Factors such as stability, shelf life, and ease of administration are critical considerations in developing effective antidote formulations .

Toxicology and Safety Assessment

Studies assess the safety profile of pralidoxime, including potential adverse effects, toxicity, and interactions with other drugs. Understanding its safety parameters is crucial for clinical use and emergency situations .

Mécanisme D'action

Target of Action

Pralidoxime Chloride, also known as 1-Methylpyridinium-2-aldoxime Chloride or [(E)-(1-methylpyridin-2-ylidene)methyl]-oxoazanium;chloride, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

Organophosphates, such as certain pesticides and nerve gases, inhibit AChE by binding to its active site, leading to an accumulation of acetylcholine in the synaptic cleft . Pralidoxime Chloride acts as an antidote to this inhibition. It binds to the organophosphate-inhibited AChE and reactivates the enzyme by cleaving the phosphate-ester bond formed between the organophosphate and AChE . This reactivation allows AChE to resume its role in breaking down acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by Pralidoxime Chloride is the cholinergic pathway. By reactivating AChE, Pralidoxime Chloride allows the breakdown of acetylcholine to proceed, thereby restoring normal function at neuromuscular junctions .

Pharmacokinetics

Pralidoxime Chloride is rapidly distributed throughout extracellular fluids . It is believed to be metabolized in the liver and is rapidly excreted in urine . The half-life of Pralidoxime Chloride is approximately 0.8 to 2.7 hours . Due to its poor penetration of the blood-brain barrier, its effects are mainly observed outside of the central nervous system .

Result of Action

The primary result of Pralidoxime Chloride’s action is the reactivation of AChE, which allows the destruction of accumulated acetylcholine to proceed . This restoration of AChE activity leads to the normalization of neuromuscular junction function . In cases of organophosphate poisoning, this can relieve symptoms such as muscle weakness and respiratory depression .

Safety and Hazards

Propriétés

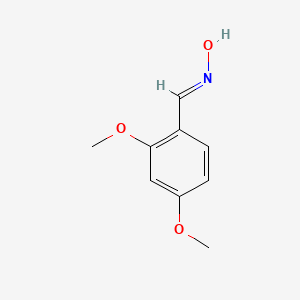

IUPAC Name |

N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSLXSBYYMVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

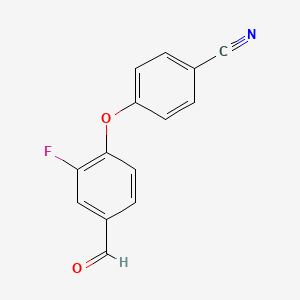

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloro-4-fluorophenyl)methyl]cyclohexanamine](/img/structure/B7808964.png)

![2-[(4-Bromophenyl)amino]acetonitrile](/img/structure/B7808980.png)